![molecular formula C₄H₁₂BrNO₂S₂ B1141808 Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide CAS No. 92953-13-4](/img/structure/B1141808.png)
Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide
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Overview
Description
“Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide”, also known as “3-Aminopropyl Methanethiosulfonate Hydrobromide”, is a chemical compound with the molecular formula C4H12BrNO2S2 and a molecular weight of 250.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H12BrNO2S2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms.Chemical Reactions Analysis
This compound specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .Physical And Chemical Properties Analysis
The compound is a white solid . It should be stored at 2-8°C under an inert atmosphere .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Thiol Reactivity
3-Aminopropyl Methanethiosulfonate Hydrobromide specifically and rapidly reacts with thiols to form mixed disulfides . This property makes it useful in various biochemical research applications, including the study of protein structures and functions.
Neuroscience Research
This compound is used to probe the structures of the ACh receptor channel of the GABA receptor channel . These receptors play crucial roles in the nervous system, and understanding their structure can provide insights into neurological disorders.
Cell Membrane Permeability Studies
It has been used in the study of lactose permease , a protein that facilitates the transport of lactose across the cell membrane. This research can help understand how substances are transported into and out of cells.
Radioprotection Research
There is evidence that aminoalkyl thioesters, a group that includes this compound, have radioprotective effects . This could have potential applications in protecting against radiation damage, such as during cancer radiotherapy.
Anti-fungal and Anti-inflammatory Properties
3-Aminopropyl Methanethiosulfonate Hydrobromide has anti-fungal and anti-inflammatory properties . It achieves this by inhibiting fatty acid synthesis, which is crucial for the growth and development of many organisms.
Mechanism of Action
Target of Action
The primary targets of Methanesulfonothioic acid, S-(3-aminopropyl) ester, hydrobromide, also known as 3-Aminopropyl Methanethiosulfonate Hydrobromide, are thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins, which are vital for various biological processes.
Mode of Action
This compound specifically and rapidly reacts with thiols to form mixed disulfides . This reaction alters the structure and function of the target proteins. It is used to probe the structures of the ACh receptor channel , the GABA receptor channel , and lactose permease .
Biochemical Pathways
The formation of mixed disulfides can affect various biochemical pathways. For instance, it can influence the function of the ACh receptor channel, the GABA receptor channel, and lactose permease . These channels and permeases are involved in critical biological processes such as neurotransmission and nutrient transport.
Pharmacokinetics
Its ability to bind to other proteins in the cell and its affinity for fatty acids suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the irreversible inhibition of certain proteins, modulated by its binding to other proteins in the cell and its affinity for fatty acids . This drug has anti-fungal and anti-inflammatory properties, which are due to its ability to inhibit fatty acid synthesis .
Safety and Hazards
properties
IUPAC Name |
3-methylsulfonylsulfanylpropan-1-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S2.BrH/c1-9(6,7)8-4-2-3-5;/h2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVCHEKULNWKHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCN.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657025 |
Source
|
Record name | S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92953-13-4 |
Source
|
Record name | S-(3-Aminopropyl) methanesulfonothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methanesulfonylsulfanyl)propan-1-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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